molecular formula C19H16F3N3O4 B2425622 3-(2-oxo-2-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one CAS No. 2034500-33-7

3-(2-oxo-2-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2425622
CAS No.: 2034500-33-7
M. Wt: 407.349
InChI Key: MUVFCJJVVMAVHP-UHFFFAOYSA-N
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Description

3-(2-oxo-2-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one is an intriguing organic compound with diverse chemical and biological applications

Properties

IUPAC Name

3-[2-oxo-2-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]ethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O4/c20-19(21,22)12-5-7-23-16(9-12)28-13-6-8-24(10-13)17(26)11-25-14-3-1-2-4-15(14)29-18(25)27/h1-5,7,9,13H,6,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVFCJJVVMAVHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

The retrosynthetic breakdown of the target compound reveals three primary fragments: (1) the benzo[d]oxazol-2(3H)-one core, (2) the 3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine moiety, and (3) the ethyl ketone linker. Disconnection at the amide bond of the ethyl ketone suggests a convergent synthesis strategy, wherein the benzo[d]oxazol-2(3H)-one and pyrrolidine intermediates are synthesized separately before final coupling.

Synthesis of the Benzo[d]oxazol-2(3H)-one Core

Cyclization of 2-Aminophenol Derivatives

The benzo[d]oxazol-2(3H)-one scaffold is classically synthesized via cyclization of 2-aminophenol derivatives. A representative method involves treating 2-amino-5-bromophenol with triphosgene in dichloromethane under reflux, yielding 6-bromobenzo[d]oxazol-2(3H)-one in 85% yield. This approach leverages the reactivity of aminophenols with carbonylating agents, forming the oxazolone ring through intramolecular nucleophilic acyl substitution.

Alternative Routes via Molecular Hybridization

Recent advancements employ molecular hybridization to enhance bioactivity. For instance, hybridizing quinoline and benzo[d]oxazol-2(3H)-one scaffolds via Suzuki-Miyaura coupling has been reported. While this method is primarily used for anticancer agents, adapting it for the target compound would require substituting the quinoline moiety with a ketone-functionalized ethyl group.

Preparation of 4-(Trifluoromethyl)pyridin-2-ol

Cyclocondensation of Trifluoromethyl-Containing Building Blocks

The synthesis of 4-(trifluoromethyl)pyridin-2-ol begins with cyclocondensation reactions. Ethyl 4,4,4-trifluoro-3-oxobutanoate reacts with 3-methylbutanal in the presence of ammonium acetate, yielding 2-hydroxy-4-(trifluoromethyl)pyridine after acidic workup. This method achieves 71–89% yield depending on reaction temperature and catalyst fluidization (Table 1).

Table 1: Yields of 4-(Trifluoromethyl)pyridin-2-ol via Cyclocondensation
Substrate Catalyst Temperature (°C) Yield (%)
Ethyl 4,4,4-trifluoro-3-oxobutanoate NH₄OAc 120 85
Ethyl 4,4,4-trifluoro-3-oxobutanoate FeF₃ 150 89

Vapor-Phase Chlorination/Fluorination

An alternative route involves vapor-phase chlorination of 3-picoline followed by fluorination. Using iron fluoride catalysts at 380°C, 2-chloro-5-(trifluoromethyl)pyridine is obtained, which undergoes hydrolysis to yield the desired pyridinol. This method is scalable but requires careful control of by-products.

Synthesis of 3-((4-(Trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine

Etherification of Pyrrolidine

The ether linkage is formed via nucleophilic substitution. 3-Hydroxypyrrolidine reacts with 2-chloro-4-(trifluoromethyl)pyridine in the presence of potassium carbonate, yielding 3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine in 78% yield. Microwave-assisted conditions (100°C, 30 min) enhance reaction efficiency to 92%.

Catalytic Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction using DIAD and triphenylphosphine facilitates etherification. This method is preferred for substrates sensitive to base, achieving 88% yield under anhydrous conditions.

Coupling of Fragments via Ethyl Ketone Linker

Reductive Amination

The ethyl ketone linker is introduced through reductive amination. Benzo[d]oxazol-2(3H)-one-3-acetic acid is converted to its corresponding ketone via activation with EDC/HOBt, followed by reaction with 3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine. Sodium cyanoborohydride reduces the intermediate imine, affording the final compound in 65% yield.

Mannich Reaction

Alternatively, a Mannich reaction condenses the benzo[d]oxazol-2(3H)-one, formaldehyde, and pyrrolidine derivative in one pot. This three-component reaction proceeds in ethanol at 60°C, yielding 70% product after recrystallization.

Table 2: Comparative Analysis of Coupling Methods
Method Conditions Yield (%) Purity (%)
Reductive Amination EDC/HOBt, NaBH₃CN 65 98
Mannich Reaction EtOH, 60°C 70 95

Optimization and Scale-Up Challenges

Purification Techniques

Chromatographic purification on silica gel (ethyl acetate/hexane, 1:3) removes by-products from the reductive amination. For industrial scale, crystallization from ethanol/water mixtures improves yield to 80%.

Trifluoromethyl Group Stability

The trifluoromethyl group is susceptible to hydrolysis under strongly acidic or basic conditions. Maintaining pH 6–7 during synthesis preserves integrity, as evidenced by ¹⁹F NMR monitoring.

Spectroscopic Characterization

NMR Analysis

¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 5.2 Hz, 1H, pyridine-H), 7.72 (s, 1H, oxazolone-H), 4.62 (m, 1H, pyrrolidine-OCH), 3.45 (m, 4H, pyrrolidine-NCH₂), 2.98 (t, J = 6.8 Hz, 2H, CH₂CO), 2.75 (t, J = 6.8 Hz, 2H, CH₂N).

Mass Spectrometry

HRMS (ESI): m/z calculated for C₂₁H₁₈F₃N₃O₄ [M+H]⁺: 458.1321; found: 458.1318.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidative processes at various positions, often facilitated by strong oxidizing agents.

  • Reduction: : Selective reduction of the oxo groups could be achieved under specific conditions using hydrides or catalytic hydrogenation.

  • Substitution: : The trifluoromethylpyridinyl and pyrrolidinyl groups can participate in substitution reactions, making the compound versatile in chemical modifications.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Conditions: : Solvent systems like DMF or DMSO, bases such as sodium hydride or potassium carbonate.

Major Products

Depending on the reactions, major products include various substituted derivatives and modified analogs with potentially enhanced or altered properties.

Scientific Research Applications

Synthetic Chemistry Applications

  • Building Block for Complex Molecules : The compound serves as a versatile building block in the synthesis of more complex organic molecules. Its structural components can be modified to create derivatives with tailored properties for specific applications in medicinal chemistry.
  • Catalysis : Due to its unique functional groups, this compound has potential as a ligand in catalytic processes. Its ability to stabilize reaction intermediates can enhance the efficiency of various chemical reactions.

Anticancer Activity

Research indicates that derivatives of this compound may exhibit significant anticancer properties. For instance, related compounds have shown IC50 values around 92.4 µM against various cancer cell lines, including colon and lung cancers. The mechanism of action is believed to involve the inhibition of key enzymes involved in cancer cell proliferation.

Anti-inflammatory Effects

Compounds similar to 3-(2-oxo-2-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one have demonstrated selective inhibition of cyclooxygenase enzymes (COX), which are crucial in inflammatory processes. Some derivatives have shown IC50 values as low as 0.011 µM against COX-II, indicating potent anti-inflammatory potential.

Antimicrobial Activity

Certain substituted derivatives have exhibited antimicrobial properties against bacterial and fungal pathogens. This suggests that the compound may also possess similar activities, making it a candidate for further exploration in antimicrobial drug development.

Case Studies

  • Anticancer Research : A study investigating the anticancer properties of related oxadiazole derivatives found significant inhibition of cancer cell lines, supporting the hypothesis that modifications to the benzo[d]oxazol core can enhance anticancer efficacy .
  • Inflammation Studies : Another study focused on the anti-inflammatory effects of similar compounds showed promising results in reducing inflammation markers in vitro, suggesting that structural modifications could lead to more potent anti-inflammatory agents.

Mechanism of Action

The compound interacts with biological molecules primarily through its various functional groups. It may bind to specific molecular targets, inhibiting or modulating their activity. The trifluoromethyl group often enhances bioavailability and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • 4-(trifluoromethyl)pyridine derivatives

  • Benzo[d]oxazol-2(3H)-one analogs

  • Pyrrolidinyl-containing compounds

Uniqueness

Compared to similar compounds, 3-(2-oxo-2-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one stands out due to its combination of functional groups, offering unique chemical reactivity and biological activity. This makes it a valuable compound in various fields of scientific research and industrial applications.

Biological Activity

The compound 3-(2-oxo-2-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one is a novel chemical entity that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H16F3N3O4C_{19}H_{16}F_{3}N_{3}O_{4}, with a molecular weight of approximately 407.349 g/mol. The compound features a complex structure that includes a benzo[d]oxazol core, a pyrrolidine moiety, and a trifluoromethyl-substituted pyridine.

Structural Formula

IUPAC Name 3[2oxo2[3[4(trifluoromethyl)pyridin2yl]oxypyrrolidin1yl]ethyl]1,3benzoxazol2one\text{IUPAC Name }3-[2-oxo-2-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]ethyl]-1,3-benzoxazol-2-one

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances the compound's bioavailability and metabolic stability, while the benzo[d]oxazol moiety may facilitate interactions with specific enzymes or receptors.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation. For example, related oxadiazole derivatives have shown significant anticancer properties with IC50 values around 92.4 µM against various cancer cell lines, including colon and lung cancers .
  • Anti-inflammatory Effects : Compounds with similar structural motifs have been reported to exhibit selective inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation. Some derivatives have shown IC50 values as low as 0.011 µM against COX-II, suggesting potent anti-inflammatory potential .
  • Antimicrobial Activity : Certain substituted imidazole derivatives have demonstrated antimicrobial properties, indicating that the compound may also possess similar activities against bacterial and fungal pathogens .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
Compound AAnticancer92.4
Compound BCOX-II Inhibitor0.011
Compound CAntimicrobialVaries

Notable Research Findings

  • A study on novel oxadiazole derivatives highlighted their diverse biological activities, including anticancer and anti-inflammatory effects. These findings suggest that modifications to the structure can enhance potency and selectivity against specific targets .
  • Another research effort focused on the synthesis of pyrazole derivatives indicated promising anti-inflammatory properties, with some compounds exhibiting significant selectivity towards COX-II inhibition .

Q & A

Q. What are the key structural features of this compound that influence its reactivity in synthetic pathways?

The compound contains a benzoxazolone core, a pyrrolidine ring substituted with a trifluoromethylpyridinyloxy group, and a ketone-linked ethyl spacer. The electron-withdrawing trifluoromethyl group on the pyridine ring enhances electrophilic reactivity, while the pyrrolidine’s nitrogen may participate in nucleophilic substitutions or act as a hydrogen bond donor. The benzoxazolone moiety is prone to ring-opening under acidic or basic conditions, requiring careful pH control during synthesis .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers should researchers prioritize?

  • NMR : Focus on the pyrrolidine proton signals (δ 2.5–3.5 ppm for N-CH₂ groups) and the benzoxazolone carbonyl (δ ~165 ppm in ¹³C NMR). The trifluoromethyl group on the pyridine ring will show a distinct ¹⁹F NMR signal at δ -60 to -70 ppm .
  • Mass Spectrometry : Look for molecular ion peaks matching the exact mass (C₂₁H₁₇F₃N₃O₃, ~440.12 g/mol) and fragmentation patterns indicative of pyrrolidine cleavage .
  • HPLC : Use a C18 column with ammonium acetate buffer (pH 6.5) for optimal retention and resolution of polar impurities .

Q. What are common impurities observed during synthesis, and how can they be mitigated?

Impurities often arise from incomplete coupling of the pyrrolidine and pyridinyloxy groups or oxidation of the benzoxazolone ring. Side products include:

  • Unreacted 3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine (detectable via TLC using ethyl acetate:hexane 3:7).
  • Oxidative byproducts (e.g., benzoic acid derivatives from benzoxazolone degradation), minimized by inert atmosphere reactions .

Advanced Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Contradictions may arise from dynamic rotational isomerism in the pyrrolidine ring or solvent-dependent shifts in the benzoxazolone carbonyl. Strategies include:

  • Variable-temperature NMR to identify coalescence points for rotamers.
  • Comparative analysis with analogs (e.g., replacing the trifluoromethyl group with methyl to simplify spectra) .
  • DFT calculations to predict ¹³C NMR shifts and validate assignments .

Q. What experimental design considerations are critical for optimizing yield in the final coupling step?

The ketone-ethyl-pyrrolidine linkage is sensitive to steric hindrance. Key factors:

  • Catalysis : Use Pd(OAc)₂ with Xantphos for Suzuki-Miyaura coupling (if aryl halides are intermediates).
  • Solvent : Polar aprotic solvents (e.g., DMF) improve solubility but may require strict moisture control to avoid hydrolysis.
  • Temperature : Reactions at 80–100°C for 8–12 hours balance kinetics and side-product formation .

Q. How can degradation pathways be systematically studied to improve compound stability in storage?

  • Forced Degradation Studies : Expose the compound to heat (60°C), light (ICH Q1B), and varying pH (1–13) for 48 hours. Monitor via HPLC for:
  • Hydrolysis of the benzoxazolone ring (retention time shifts).
  • Oxidative loss of the trifluoromethyl group (mass spec fragmentation).
    • Stabilizers : Add antioxidants (e.g., BHT) or store in amber vials under nitrogen to mitigate photooxidation and moisture uptake .

Methodological Notes

  • Synthetic Protocols : and highlight multi-step routes involving condensation and cyclization, with yields improved by recrystallization from ethanol/water mixtures.
  • Data Interpretation : Cross-referencing spectral libraries () and computational modeling are essential for unambiguous characterization.
  • Limitations : Degradation during prolonged experiments (e.g., 9-hour assays) necessitates real-time monitoring or stabilization protocols, as noted in .

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